molecular formula C17H26ClNO2 B14718738 Propiophenone, 5'-methyl-2'-(2-piperidinoethoxy)-, hydrochloride CAS No. 20800-17-3

Propiophenone, 5'-methyl-2'-(2-piperidinoethoxy)-, hydrochloride

Cat. No.: B14718738
CAS No.: 20800-17-3
M. Wt: 311.8 g/mol
InChI Key: ZULZFRCIQATZFU-UHFFFAOYSA-N
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Description

Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a propiophenone backbone with a piperidinoethoxy substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with propiophenone and 5-methyl-2-hydroxybenzaldehyde.

    Formation of Intermediate: The intermediate is formed through a condensation reaction between propiophenone and 5-methyl-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 2-chloroethylpiperidine in the presence of a suitable solvent like ethanol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent concentration are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride can be compared with similar compounds such as:

    Propiophenone: Lacks the piperidinoethoxy group, resulting in different chemical properties and applications.

    5-Methyl-2-hydroxypropiophenone: Contains a hydroxyl group instead of the piperidinoethoxy group, leading to different reactivity.

    2-(2-Piperidinoethoxy)propiophenone: Similar structure but without the methyl group, affecting its biological activity.

Conclusion

Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.

Properties

CAS No.

20800-17-3

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-[5-methyl-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-3-16(19)15-13-14(2)7-8-17(15)20-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H

InChI Key

ZULZFRCIQATZFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OCCN2CCCCC2.Cl

Origin of Product

United States

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